molecular formula C16H12N4O B2999009 2-Indolo[3,2-b]quinoxalin-6-ylacetamide CAS No. 328015-93-6

2-Indolo[3,2-b]quinoxalin-6-ylacetamide

Cat. No. B2999009
CAS RN: 328015-93-6
M. Wt: 276.299
InChI Key: GVSRMFMDWQVYLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Indolo[3,2-b]quinoxalin-6-ylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has a unique structure that makes it a promising candidate for drug development, as well as for studying the mechanism of action of various biological processes.

Mechanism of Action

The mechanism of action of 2-Indolo[3,2-b]quinoxalin-6-ylacetamide is not fully understood, but studies have suggested that it works by inhibiting various signaling pathways that are essential for cancer cell survival. This compound has been shown to inhibit the activity of various enzymes, including topoisomerase I and II, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
Apart from its anti-cancer activity, 2-Indolo[3,2-b]quinoxalin-6-ylacetamide has also been shown to have other biochemical and physiological effects. Studies have shown that this compound can modulate the activity of various neurotransmitters, including serotonin and dopamine, which are involved in mood regulation. Additionally, 2-Indolo[3,2-b]quinoxalin-6-ylacetamide has been shown to have anti-inflammatory and anti-oxidant properties, which make it a promising candidate for treating various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Indolo[3,2-b]quinoxalin-6-ylacetamide in lab experiments is its high purity and yield, which make it suitable for large-scale production. Additionally, this compound has a unique structure that makes it a promising candidate for studying the mechanism of action of various biological processes. However, one of the main limitations of using this compound is its potential toxicity, which requires careful handling and monitoring during experiments.

Future Directions

There are several future directions for research on 2-Indolo[3,2-b]quinoxalin-6-ylacetamide. One of the most promising areas of research is in the development of novel anti-cancer drugs based on this compound. Additionally, this compound has shown potential for treating various neurological disorders, such as depression and anxiety, which require further investigation. Other future directions include studying the mechanism of action of this compound in various biological processes and optimizing its synthesis method for improved yield and purity.

Synthesis Methods

The synthesis of 2-Indolo[3,2-b]quinoxalin-6-ylacetamide involves a multi-step process that requires expertise in organic chemistry. The most commonly used method involves the reaction of 2-nitroaniline with ethyl 2-bromoacetate, followed by cyclization and reduction steps. This method has been optimized to yield high purity and yield of the compound, making it suitable for large-scale production.

Scientific Research Applications

2-Indolo[3,2-b]quinoxalin-6-ylacetamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of cancer research, where this compound has shown significant anti-cancer activity. Studies have shown that 2-Indolo[3,2-b]quinoxalin-6-ylacetamide can induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.

properties

IUPAC Name

2-indolo[3,2-b]quinoxalin-6-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O/c17-14(21)9-20-13-8-4-1-5-10(13)15-16(20)19-12-7-3-2-6-11(12)18-15/h1-8H,9H2,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSRMFMDWQVYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Indolo[3,2-b]quinoxalin-6-ylacetamide

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